Darifenacin Impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

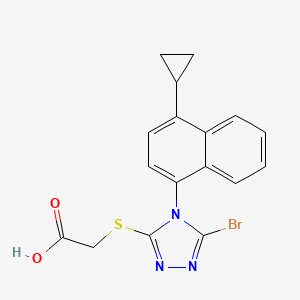

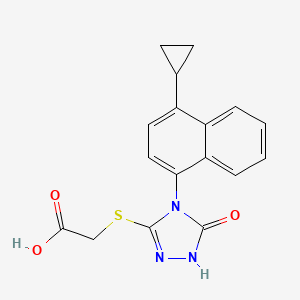

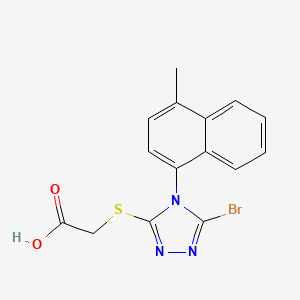

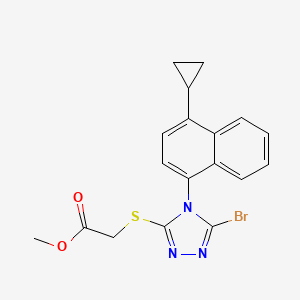

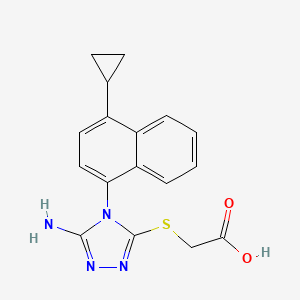

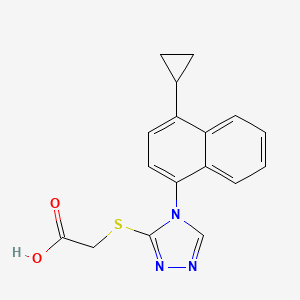

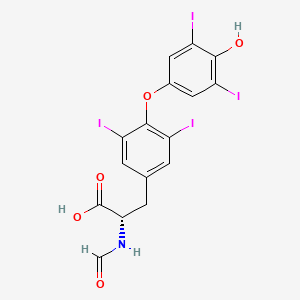

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .

Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .

Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .

Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Applications De Recherche Scientifique

Comprehensive Summary of the Application

Darifenacin hydrobromide (marketed as Enablex) is a potent muscarinic M3 receptor antagonist used for treating overactive bladder with symptoms of urge urinary incontinence . However, during the drug development process, it’s crucial to identify and characterize impurities that may be present in the API. Darifenacin Impurity A is one such impurity.

Summary of Results and Outcomes

The method was validated according to regulatory guidelines, demonstrating specificity, sensitivity, linearity, precision, accuracy, and stability-indicating properties. Regression analysis showed a correlation coefficient greater than 0.99 for darifenacin hydrobromide and its impurities. The accuracy of the method was established based on recovery rates between 86.6% and 106.7% for all impurities .

Safety And Hazards

Orientations Futures

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

Propriétés

Numéro CAS |

1048979-16-3 |

|---|---|

Nom du produit |

Darifenacin Impurity A |

Formule moléculaire |

C28H29NO3 |

Poids moléculaire |

427.53 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.